molecular formula C10H7F3N4O B2861653 N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine CAS No. 1807797-09-6

N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine

货号: B2861653
CAS 编号: 1807797-09-6
分子量: 256.188
InChI 键: VVEVDCQDLLWSJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine (CAS 1807797-09-6) is a high-purity chemical reagent offered for research and development purposes. The compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. Pyrazole-containing biomolecules are frequently investigated as key structural motifs in the discovery of new agents for cancer and inflammation, among other therapeutic areas . The presence of the 3-(trifluoromethyl) group on the pyrazole ring is a common strategy in drug design to influence the molecule's metabolic stability, lipophilicity, and binding affinity . This specific molecular architecture, which links a substituted pyrazole to a pyridine ring via a methylidene hydroxylamine bridge, makes it a valuable intermediate for researchers working in organic synthesis and medicinal chemistry. It is suited for the exploration of structure-activity relationships (SAR), the synthesis of novel compound libraries, or as a building block in the development of potential bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

(NE)-N-[[6-[3-(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O/c11-10(12,13)8-3-4-17(16-8)9-2-1-7(5-14-9)6-15-18/h1-6,18H/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEVDCQDLLWSJO-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=NO)N2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C=N/O)N2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

: Synthetic Routes and Reaction Conditions: The synthesis of N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine typically involves the condensation of a pyridine-3-carbaldehyde derivative with a hydroxylamine derivative in the presence of a suitable catalyst. Reaction conditions include a controlled temperature, typically ranging from 50°C to 100°C, and a solvent such as ethanol or acetonitrile. Industrial Production Methods: Industrial production may utilize more scalable and efficient methods, such as continuous flow reactors and high-throughput screening, to optimize reaction conditions and yields. These methods also ensure the purity and consistency of the compound for large-scale applications.

化学反应分析

: Types of Reactions: N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine undergoes various reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions: Oxidation reactions often require oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions may involve sodium borohydride or lithium aluminum hydride. Substitution reactions typically use halogenating agents or nucleophiles under specific conditions. Major Products: Major products from these reactions include derivatives with modified functional groups, such as ketones, amines, and halides, which can further enhance the compound's properties and applications.

科学研究应用

: N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine finds applications in chemistry, biology, medicine, and industry due to its versatile chemical properties. Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts. Biology: The compound's unique structure allows it to interact with biological systems, making it useful in biochemical assays and as a probe for studying enzyme mechanisms. Medicine: In medicinal chemistry, it serves as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors involved in diseases. Industry: It is employed in the manufacturing of specialty chemicals, agrochemicals, and materials with enhanced properties, such as corrosion resistance and thermal stability.

作用机制

: The compound exerts its effects through its ability to interact with specific molecular targets and pathways. Molecular Targets: These include enzymes, receptors, and other proteins that are crucial for biological processes. Pathways Involved: The interaction with these targets can modulate various pathways, such as signal transduction, metabolic pathways, and cellular processes, leading to its observed biological and pharmacological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily belong to the pyrazolyl-pyridine/pyridazine family. Below is a detailed comparison with key derivatives reported in crystallographic and pharmacological studies:

Core Structural Differences

  • Pyridine vs. Pyridazine Backbone: The target compound’s pyridine core (one nitrogen atom) contrasts with pyridazine-based analogs (e.g., N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine) that feature a six-membered ring with two adjacent nitrogen atoms.
  • Substituent Variations: The hydroxylamine Schiff base (–NH–O–CH=N–) in the target compound is absent in analogs like N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine, which instead have aryl amine substituents. This difference may influence redox activity or stability under physiological conditions. The 3-trifluoromethyl group on the pyrazole ring enhances electron-withdrawing effects and lipophilicity compared to non-fluorinated pyrazoles in related compounds .

Pharmacological Implications

Pyrazolylpyridazine derivatives (e.g., N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine) have demonstrated inhibitory activity against glycogen synthase kinase 3 (GSK-3) in docking studies, attributed to their planar heterocyclic systems and hydrogen-bonding interactions .

Crystallographic and Electronic Properties

  • Bond Lengths and Angles :
    • In pyrazolylpyridazines, the N–N bond length in the pyridazine ring averages 1.32 Å, while pyridine derivatives like the target compound may exhibit longer C–N bonds (~1.34 Å), altering conjugation and aromaticity .
    • The trifluoromethyl group induces significant torsional strain in the pyrazole ring, as observed in related fluorinated analogs, which may affect molecular packing in crystalline states .
  • Crystallization Behavior: Analogs such as N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine crystallize in monoclinic systems (e.g., space group P2₁/c) with intermolecular N–H···N hydrogen bonds stabilizing the lattice .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Activities References
N-({6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine Pyridine + pyrazole –CH=N–NHOH (hydroxylamine), –CF₃ on pyrazole Hypothesized kinase inhibition (untested)
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine + pyrazole –NH–C₆H₅ (phenyl) Anticholesteremic, antihypertensive
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine + pyrazole –NH–C₆H₄CH₃ (2-methylphenyl) GSK-3 inhibition (docking studies)

Research Findings and Gaps

  • Synthetic Challenges : The hydroxylamine Schiff base in the target compound may pose synthetic hurdles, such as susceptibility to hydrolysis, compared to stable aryl amines in analogs .
  • Computational Predictions : Molecular modeling suggests that the trifluoromethyl group could enhance binding to hydrophobic enzyme pockets, while the hydroxylamine may act as a transition-state mimic in kinase inhibition.
  • Experimental Data Deficiency: No peer-reviewed studies on the target compound’s biological activity, solubility, or stability exist, highlighting a critical research gap.

生物活性

N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine, also known by its CAS number 1807797-09-6, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Formula C12H10F3N5O\text{Chemical Formula C}_{12}\text{H}_{10}\text{F}_3\text{N}_5\text{O}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of this compound against various bacterial strains. It exhibits selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as follows:

Bacterial StrainMIC (μM)Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Inhibition of nucleic acid production
Methicillin-resistant Staphylococcus aureus (MRSA)62.216 - 124.432Disruption of biofilm formation

These findings suggest that this compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

The compound's mechanism involves the disruption of bacterial cell functions by inhibiting protein synthesis and nucleic acid production. This dual action leads to bactericidal effects, making it effective in treating infections caused by resistant bacteria .

Study on Biofilm Disruption

A study investigated the efficacy of this compound in disrupting biofilms formed by MRSA. The results indicated a significant reduction in biofilm viability at concentrations ranging from 62.216 to 124.432 μg/mL, outperforming traditional antibiotics like ciprofloxacin in certain assays .

In Vivo Antimicrobial Activity

In vivo experiments conducted on murine models demonstrated that treatment with this compound resulted in a notable decrease in bacterial load and improved survival rates among infected subjects compared to control groups receiving no treatment .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-({6-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-yl}methylidene)hydroxylamine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling pyrazole and pyridine derivatives via a methylidene linker, followed by hydroxylamine functionalization. Key steps include:

  • Catalytic systems : Copper(I) bromide (CuBr) and cesium carbonate (Cs₂CO₃) are effective for Ullmann-type couplings, as demonstrated in analogous pyridinylpyrazole syntheses (e.g., 17% yield under 35°C for 48 hours) .
  • Solvent selection : Dimethyl sulfoxide (DMSO) enhances solubility of aromatic intermediates, while dichloromethane (DCM) aids in extraction .
  • Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) resolves steric hindrance issues common in trifluoromethyl-containing compounds .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., pyridyl protons at δ 8.87 ppm, J = 2 Hz) and trifluoromethyl splitting patterns .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 215) and isotopic patterns for fluorine-rich compounds .
  • IR spectroscopy : Detect hydroxylamine N–O stretches (~3298 cm⁻¹) and pyrazole C=N vibrations .
    • Data resolution : Cross-validate with X-ray crystallography (e.g., pyridazine derivatives in Acta Crystallographica Section E) to resolve ambiguities in stereochemistry .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology :

  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition points (e.g., pyrazole derivatives degrade above 200°C) .
  • pH sensitivity : Conduct stability assays in buffered solutions (pH 3–10) to assess hydrolysis of the hydroxylamine moiety .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., kinase inhibition) .
  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes like glycogen synthase kinase-3β (GSK-3β), leveraging structural data from pyrazolylpyridazine analogs .
  • Pharmacophore mapping : Identify key interactions (e.g., hydrogen bonding with hydroxylamine, hydrophobic contacts with trifluoromethyl groups) .

Q. What strategies address contradictory bioactivity data across in vitro and in vivo studies for this compound?

  • Methodology :

  • Dose-response profiling : Establish EC₅₀/IC₅₀ curves in multiple cell lines to rule out off-target effects .
  • Metabolite screening : Use LC-MS to identify active metabolites in plasma (e.g., hydroxylamine oxidation products) .
  • Species-specific assays : Compare rodent vs. human cytochrome P450 interactions to explain pharmacokinetic discrepancies .

Q. How do catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃) improve the synthesis of structurally related intermediates?

  • Methodology :

  • Catalyst optimization : Compare yields under conventional vs. Fe₂O₃@SiO₂/In₂O₃-catalyzed conditions (e.g., 82% vs. 92% for allylidene derivatives) .
  • Recycling efficiency : Assess catalyst reusability via ICP-OMS to track metal leaching .
  • Mechanistic studies : Probe reaction pathways using in situ FTIR to monitor intermediate formation .

Q. What structural modifications enhance the compound’s selectivity for specific biological targets?

  • Methodology :

  • SAR studies : Synthesize analogs with varying substituents (e.g., replacing trifluoromethyl with nitro or cyano groups) and test against target panels .
  • Crystallography : Resolve co-crystal structures with proteins (e.g., GSK-3β) to guide rational design .
  • Proteomics : Use affinity chromatography to identify off-target binding partners .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。